molecular formula C14H18N2 B8635798 1-(1-methyl-piperidin-4-yl)-1H-indole CAS No. 118511-70-9

1-(1-methyl-piperidin-4-yl)-1H-indole

Cat. No. B8635798
CAS RN: 118511-70-9
M. Wt: 214.31 g/mol
InChI Key: HDBWSCPBUCTVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-methyl-piperidin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C14H18N2 and its molecular weight is 214.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

118511-70-9

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)indole

InChI

InChI=1S/C14H18N2/c1-15-9-7-13(8-10-15)16-11-6-12-4-2-3-5-14(12)16/h2-6,11,13H,7-10H2,1H3

InChI Key

HDBWSCPBUCTVMT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice cooled solution of 4-indol-1-yl-piperidine-1-carboxylic acid ethyl ester (50 g, 0.18 mol) in dry THF (400 mL) was added LAH in small portions (7 g, 0.18 mol). After 2 hours, the mixture was quenched by successive addition of water (7 mL) 15% of sodium hydroxide (7 mL) and water (21 mL). The reaction mixture was filtered. The filtrate was dried and evaporated. The residue crystallized on standing and was recrystallized from a small amount of di-i-propyl ether to give the title compound (25 g, 63% of theory). M.Pt.: 58° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-indol-1-yl-piperidine-1-carboxylic acid ethyl ester
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.